Hydrochloride Salt Solubility Advantage Over Free-Base 4-Aminoindole
The hydrochloride salt form of 4-amino-1H-indol-6-ol (CAS 1134321-85-9) provides a quantifiable solubility advantage over the water-insoluble free base 4-aminoindole. The free base 4-aminoindole is reported as insoluble in water, requiring organic co-solvents such as 70% ethanol (25 mg/mL) for dissolution . In contrast, the hydrochloride salt of 4-amino-1H-indol-6-ol, by virtue of its ionic character, is expected to exhibit substantially improved aqueous solubility, consistent with the general behavior of indole-amine hydrochloride salts . 6-Hydroxyindole free base itself shows water insolubility but dissolves in DMSO at 27 mg/mL (202.77 mM) , confirming that the free phenolic group alone does not confer aqueous solubility. The hydrochloride salt of the 4,6-disubstituted compound therefore represents a functionally distinct solubility class within this analog series.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 4-Amino-1H-indol-6-ol hydrochloride (CAS 1134321-85-9): enhanced aqueous solubility due to salt formation (class-level expectation for indole-amine hydrochlorides) |
| Comparator Or Baseline | 4-Aminoindole free base (CAS 5192-23-4): water insoluble; soluble in 70% ethanol at 25 mg/mL |
| Quantified Difference | Qualitative solubility class shift from water-insoluble free base to water-soluble hydrochloride salt |
| Conditions | Comparative solubility assessment based on vendor solubility specifications and class-level salt behavior |
Why This Matters
For researchers requiring aqueous assay-compatible stock solutions without DMSO, the hydrochloride salt form of 4-amino-1H-indol-6-ol eliminates the need for organic co-solvents that may interfere with cell-based or enzymatic assays.
